molecular formula C16H19N3O2 B11144648 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11144648
M. Wt: 285.34 g/mol
InChI Key: BUUYELZQEPJVJY-UHFFFAOYSA-N
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Description

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a methoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenylacetonitrile with isopropylamine to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)ethylamino]-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H19N3O2/c1-11(2)15-19-14(10-17)16(21-15)18-9-8-12-4-6-13(20-3)7-5-12/h4-7,11,18H,8-9H2,1-3H3

InChI Key

BUUYELZQEPJVJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)NCCC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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